N,2-dihydroxy-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUYSOZDSVVSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158671-29-5 | |

| Record name | 158671-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N,2-dihydroxy-4-methylbenzamide

Foreword: The Scientific Imperative

N,2-dihydroxy-4-methylbenzamide is a compound of significant interest within medicinal chemistry and drug development. As a hydroxamic acid derivative, it belongs to a class of molecules known for their potent inhibitory effects on various enzymes, particularly metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The incorporation of a dihydroxy-substituted benzamide scaffold presents opportunities for novel molecular interactions and therapeutic applications.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this target compound, designed for researchers and professionals in the pharmaceutical sciences.

Retrosynthetic Analysis and Strategic Approach

The synthesis of N,2-dihydroxy-4-methylbenzamide can be logically approached through the formation of an amide bond between 2-amino-5-methylphenol and a suitable carboxylic acid derivative. A plausible and efficient method involves the direct condensation of these two precursors. This approach is favored for its atom economy and often milder reaction conditions compared to multi-step processes involving protection and deprotection of the hydroxyl groups.

Synthesis Protocol: A Validated Methodology

This section outlines a detailed, step-by-step protocol for the synthesis of N,2-dihydroxy-4-methylbenzamide. The causality behind each experimental choice is explained to ensure reproducibility and a deep understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| 2-Amino-5-methylphenol | Reagent | Sigma-Aldrich | Starting material |

| Salicylic acid | ACS | Fisher Scientific | Acylating agent |

| Titanium(IV) chloride (TiCl4) | 99.9% | Acros Organics | Condensation reagent |

| Pyridine | Anhydrous | Merck | Solvent and base |

| Dichloromethane (DCM) | HPLC | VWR | Extraction solvent |

| Ethyl acetate (EtOAc) | ACS | J.T.Baker | Extraction solvent |

| Sodium sulfate (Na2SO4) | Anhydrous | EMD Millipore | Drying agent |

| Hydrochloric acid (HCl) | 37% | Macron Fine Chemicals | pH adjustment |

| Sodium bicarbonate (NaHCO3) | Saturated | LabChem | Neutralization |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methylphenol (1.23 g, 10 mmol) and salicylic acid (1.38 g, 10 mmol).

-

Solvent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Introduction: Cool the solution to 0 °C using an ice bath. Slowly add titanium(IV) chloride (1.1 mL, 10 mmol) dropwise via a syringe. Causality: TiCl4 acts as a powerful Lewis acid, activating the carboxylic acid for nucleophilic attack by the amine.[3] The slow addition at low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 85 °C and maintain it at this temperature for 12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Physicochemical Guide to N,2-dihydroxy-4-methylbenzamide

<_>

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of N,2-dihydroxy-4-methylbenzamide. Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1] The journey from a synthesized molecule to a potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical characteristics, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This document outlines the foundational identity of N,2-dihydroxy-4-methylbenzamide and details the critical experimental protocols required to characterize its solubility, thermal properties, and acidity. It is intended for researchers, chemists, and drug development professionals to establish a robust data package for this specific new chemical entity.

Chemical Identity and Structure

The foundational step in characterizing any compound is to unequivocally confirm its chemical identity and structure.

N,2-dihydroxy-4-methylbenzamide is a substituted aromatic amide. Its structure features a benzene ring with a methyl group at position 4, a hydroxyl group at position 2 (ortho to the amide), and a primary amide group at position 1. The nomenclature "N,2-dihydroxy" indicates a hydroxyl group on the amide nitrogen and another on the benzene ring at the C2 position.

| Identifier | Value | Source |

| IUPAC Name | N,2-dihydroxy-4-methylbenzamide | PubChemLite[2] |

| Molecular Formula | C₈H₉NO₃ | PubChemLite[2] |

| Molecular Weight | 167.16 g/mol | PubChemLite[2] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)NO)O | PubChemLite[2] |

| InChIKey | GWUYSOZDSVVSQU-UHFFFAOYSA-N | PubChemLite[2] |

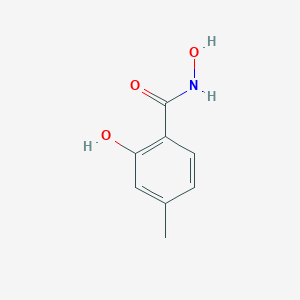

Figure 1. 2D structure of N,2-dihydroxy-4-methylbenzamide.

Thermal Properties: Melting Point Determination

The melting point is a critical physical property that provides information on the purity and thermal stability of a crystalline solid. A sharp, well-defined melting point range is indicative of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3]

Rationale for Method Selection

The capillary method is the pharmacopeial standard for melting point determination due to its reliability, reproducibility, and requirement for only a small amount of sample.[4] We will employ a modern digital melting point apparatus, which uses a heated metal block and video observation to improve accuracy over traditional liquid baths.[5]

Detailed Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the N,2-dihydroxy-4-methylbenzamide sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[4]

-

Press the open end of a glass capillary tube into the powder several times.[4]

-

Invert the tube and tap it gently on a hard surface to pack the powder into a dense column approximately 3 mm high at the sealed end.[6]

-

-

Instrument Setup & Preliminary Determination:

-

Accurate Determination:

-

Allow the apparatus to cool to a new start temperature, approximately 5-10°C below the previously observed melting point.[4]

-

Insert a new, freshly prepared capillary tube.

-

Set the heating ramp rate to a slow, precise value, typically 1-2°C per minute, to ensure thermal equilibrium.[6]

-

Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts.

-

The melting point is reported as the range T1-T2.

-

Repeat the measurement at least twice with fresh samples to ensure consistency.

-

-

Post-Analysis:

-

Safely discard the used capillary tubes.

-

Allow the instrument to cool before the next use.

-

Aqueous Solubility

Solubility is a paramount physicochemical property that directly influences a compound's bioavailability and formulation possibilities. Low aqueous solubility can be a major hurdle in drug development.[7]

Rationale for Method Selection

The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and definitive solubility value, which is crucial for lead optimization and formulation studies.[7][9]

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid N,2-dihydroxy-4-methylbenzamide to several vials containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[9]

-

Prepare a blank vial containing only the buffer.

-

Prepare a set of standard solutions of the compound at known concentrations for creating a calibration curve.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[8][10] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the samples at high speed.

-

Filtration: Use a low-binding filter (e.g., PVDF) to separate the liquid phase. This is often done using specialized filter plates.[7]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.

-

Using the standard solutions, create a calibration curve of absorbance (or peak area) versus concentration.

-

Calculate the concentration of the diluted sample from the calibration curve and account for the dilution factor to determine the final solubility.[11]

-

Acidity Constant (pKa)

The pKa value indicates the ionization state of a compound at a given pH, which profoundly affects properties like solubility, membrane permeability, and protein binding.[12] For N,2-dihydroxy-4-methylbenzamide, the phenolic hydroxyl group is the primary acidic center.

Rationale for Method Selection

UV-Vis spectrophotometry is a simple, rapid, and accurate method for determining the pKa of compounds that possess a chromophore near the ionization center.[13][14] As the pH changes, the ionization state of the phenolic hydroxyl group alters the electronic structure of the molecule, leading to a measurable shift in the UV-Vis absorbance spectrum.[13][14] This makes it an ideal technique for this compound.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

-

Solution Preparation:

-

Spectral Measurement:

-

For each buffer, prepare a sample by adding a small, fixed amount of the stock solution, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v).[14]

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[14]

-

Also, record the spectrum of a blank buffer solution at each pH for background correction.

-

-

Data Analysis:

-

Identify the wavelengths where the maximum absorbance difference occurs between the fully protonated (acidic pH) and deprotonated (alkaline pH) forms of the molecule.[14]

-

Plot the absorbance at these key wavelengths against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.[12]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[15] The data can be fitted to the Henderson-Hasselbalch equation for a precise calculation.[12]

-

// Nodes pH_low [label="Low pH\n(pH << pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_pKa [label="pH = pKa", fillcolor="#FBBC05", fontcolor="#202124"]; pH_high [label="High pH\n(pH >> pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Species_Protonated [label="Protonated Species\n(Phenol, -OH)\nDominant", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Species_Equal [label="[Protonated] = [Deprotonated]", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Species_Deprotonated [label="Deprotonated Species\n(Phenolate, -O⁻)\nDominant", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pH_low -> Species_Protonated [label="Acidic Environment"]; pH_pKa -> Species_Equal [label="Equilibrium Point"]; pH_high -> Species_Deprotonated [label="Basic Environment"]; } enddot Caption: Relationship between pH, pKa, and molecular ionization state.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework. For N,2-dihydroxy-4-methylbenzamide, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the amide and hydroxyl groups. The ¹³C NMR would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[16][17][18]

-

IR (Infrared) Spectroscopy: Identifies the functional groups present. Key vibrational bands would be expected for the O-H stretch of the hydroxyl groups, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.[16][18]

-

MS (Mass Spectrometry): Determines the molecular weight and can provide fragmentation patterns that help confirm the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18]

Safety, Handling, and Storage

-

Safety: As with many benzamide derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For related compounds, hazards include skin and eye irritation.[19][20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Many aromatic amides and related compounds are stable but should be handled with care.[21]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended, especially for unsaturated or sensitive lipids and related compounds.[22]

Conclusion

The comprehensive physicochemical characterization of N,2-dihydroxy-4-methylbenzamide is a fundamental requirement for its advancement in any research or development pipeline. By systematically applying the detailed experimental protocols for determining melting point, aqueous solubility, and pKa, researchers can build a robust and reliable data package. This information is indispensable for interpreting biological data, designing formulations, and predicting the in vivo behavior of this novel chemical entity.

References

- BenchChem. (2025).

- Chemagination.

- National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa)

- thinkSRS.com.

- University of Calgary.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pharmachemical. (2025).

- Japanese Pharmacopoeia.

- ResearchG

- Westlab Canada. (2023). Measuring the Melting Point.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Indian Journal of Pharmaceutical Education and Research.

- SSERC.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. Shake Flask Method Summary.

- University of California, Davis. pKa of a dye: UV-VIS Spectroscopy.

- ResearchGate. (2023).

- PubChem. Benzamide, 4-hydroxy-N-methyl- (CID 119691).

- ResearchGate. Physicochemical parameters used in the synthesis of N-(4-sulfamoylphenyl)

- ResearchGate.

- European Chemical Bulletin. (2023). Synthesis and characterization of n-(4 sulfamoylphenyl)

- Sciencemadness Discussion Board. (2014). Amide handling precautions?

- PubChem. N-hydroxy-4-methylbenzamide (CID 426839).

- ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)

- PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide.

- PubChemLite. N,2-dihydroxy-4-methylbenzamide (C8H9NO3).

- ChemicalBook. N,2-dihydroxy-4-methylbenzamide.

- PrepChem.com. Synthesis of 2,4-Dihydroxy-N-methyl-3-(2-propenyl)benzamide.

- Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).

- The Royal Society of Chemistry.

- Sigma-Aldrich. N-Methylbenzamide = 99 613-93-4.

- PubChem. 2,4-Dihydroxybenzamide (CID 76601).

- University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- SpectraBase. Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-2-nitro- - Optional[13C NMR].

- Pharmaffiliates. CAS No : 172875-53-5 | Product Name : Ethyl 4-(2-hydroxybutan-2-yl)

- National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)

- Fisher Scientific. Amide Synthesis.

- PubChem. 4-Nitrobenzamide (CID 12091).

- ChemicalBook. N-Methylbenzamide | 613-93-4.

- Avanti Polar Lipids. Storage and handling of Avanti Research lipids.

- Google Patents. Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)

- BLD Pharm. 2318-82-3|N-Hydroxy-4-methylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - N,2-dihydroxy-4-methylbenzamide (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ijper.org [ijper.org]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. lehigh.edu [lehigh.edu]

- 19. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Molecular Structure and Formula of N,2-dihydroxy-4-methylbenzamide

Executive Summary and Disambiguation

N,2-dihydroxy-4-methylbenzamide is a substituted aromatic amide with the molecular formula C₈H₉NO₃[1]. Its structure is characterized by a benzamide core with a hydroxyl group on the amide nitrogen (forming a hydroxamic acid) and two substituents on the benzene ring: a hydroxyl group at position 2 and a methyl group at position 4. The presence of the hydroxamic acid and phenolic hydroxyl moieties makes this molecule a subject of interest for researchers in medicinal chemistry and drug development, primarily due to the well-established role of these functional groups in interacting with biological targets, particularly metalloenzymes.

This guide provides a detailed analysis of its molecular structure, formula, and key chemical identifiers. It also presents computed physicochemical properties and outlines a plausible synthetic approach, grounding the discussion in the context of its potential applications in scientific research.

A Note on Nomenclature and Structural Clarity: It is critical to distinguish N,2-dihydroxy-4-methylbenzamide from structurally similar compounds to ensure precision in research and procurement. Common points of confusion include:

-

N-hydroxy-4-methylbenzamide (C₈H₉NO₂): Lacks the hydroxyl group at the 2-position of the benzene ring[2][3].

-

2,4-dihydroxybenzamide (C₇H₇NO₃): Lacks the methyl group at the 4-position[4].

-

4-hydroxy-N-methylbenzamide (C₈H₉NO₂): Features a methyl group on the amide nitrogen instead of a hydroxyl group, and the ring's hydroxyl is at the 4-position[5].

Precise nomenclature is paramount, as these small structural changes can lead to vastly different chemical properties and biological activities.

Molecular Structure and Chemical Formula

Chemical Formula and Mass

The fundamental chemical identity of N,2-dihydroxy-4-methylbenzamide is defined by its constituent atoms and their arrangement.

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight (Calculated): 167.16 g/mol

-

Monoisotopic Mass: 167.05824 Da[1]

The formula indicates a composition of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Structural Elucidation

The IUPAC name "N,2-dihydroxy-4-methylbenzamide" precisely dictates the connectivity of the atoms. The structure is built upon a central benzene ring and a carboxamide functional group. The specific arrangement is as follows:

-

Benzamide Core: A primary amide group (-CONH₂) is attached to a benzene ring.

-

N-hydroxy Substitution: The amide is a secondary amide where one hydrogen on the nitrogen atom is replaced by a hydroxyl group (-OH), forming an N-hydroxyamide, more commonly known as a hydroxamic acid .

-

Ring Substitution Pattern:

-

A hydroxyl group is located at the C2 position of the benzene ring (ortho to the amide).

-

A methyl group is located at the C4 position of the benzene ring (para to the amide).

-

Key Chemical Identifiers

For unambiguous identification in databases and literature, a standardized set of identifiers is used. These are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | N,2-dihydroxy-4-methylbenzamide | - |

| Molecular Formula | C₈H₉NO₃ | [1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)NO)O | [1] |

| InChI | InChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | [1] |

| InChIKey | GWUYSOZDSVVSQU-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of N,2-dihydroxy-4-methylbenzamide, highlighting the spatial relationship between its functional groups.

Caption: 2D structure of N,2-dihydroxy-4-methylbenzamide.

Physicochemical Properties and Computational Insights

| Property | Predicted Value | Significance in Drug Development | Source |

| XlogP | 2.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 72.5 Ų | Suggests good potential for oral bioavailability, as it is below the common threshold of 140 Ų. | - |

| Hydrogen Bond Donors | 3 | The two -OH groups and the N-H group can donate hydrogen bonds, facilitating interactions with biological targets. | - |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can accept hydrogen bonds, contributing to target binding and solubility. | - |

| Predicted Collision Cross Section ([M+H]⁺) | 132.4 Ų | This value is useful for identification in ion mobility-mass spectrometry (IM-MS) experiments. | [1] |

Proposed Synthetic Pathway and Methodologies

A direct, published synthesis for N,2-dihydroxy-4-methylbenzamide was not identified. However, based on established principles of organic chemistry and known syntheses of related analogs like 2,4-dihydroxybenzamide[6] and N-hydroxy-N-methylbenzamide[7], a plausible and robust synthetic route can be designed. The causality behind this proposed multi-step synthesis involves protecting reactive groups to ensure the desired transformations occur selectively.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N,2-dihydroxy-4-methylbenzamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual framework. Researchers must optimize conditions and validate intermediates.

Step 1: Synthesis of 2-(Benzyloxy)-4-methylbenzoic acid (Protection)

-

To a solution of 2-hydroxy-4-methylbenzoic acid (1 eq.) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Stir the suspension vigorously and add benzyl bromide (1.2 eq.) dropwise.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the solids, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the protected acid.

-

Causality: The phenolic hydroxyl is more acidic than the carboxylic acid proton and would interfere with the subsequent acid activation step. Benzyl protection is chosen as it is robust and can be cleanly removed via hydrogenation.

-

Step 2: Synthesis of 2-(Benzyloxy)-4-methylbenzoyl chloride (Activation)

-

Suspend the protected acid (1 eq.) in thionyl chloride (SOCl₂, 5-10 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Remove excess SOCl₂ by distillation under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

-

Causality: The carboxylic acid must be converted to a more reactive electrophile (an acid chloride) to efficiently react with the weakly nucleophilic hydroxylamine.

-

Step 3: Synthesis of N-(Benzyloxy)-2-hydroxy-4-methylbenzamide (Amide Formation)

-

Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and a base such as triethylamine (3 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C.

-

Slowly add a solution of the crude acid chloride from Step 2 to the hydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product by column chromatography.

-

Causality: The base neutralizes the HCl byproduct and the hydrochloride salt of the reagent, liberating free hydroxylamine to act as the nucleophile.

-

Step 4: Synthesis of N,2-dihydroxy-4-methylbenzamide (Deprotection)

-

Dissolve the protected hydroxamic acid (1 eq.) in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product.

-

Self-Validation: The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula and structure.

-

Relevance and Functional Group Analysis for Drug Discovery

The molecular architecture of N,2-dihydroxy-4-methylbenzamide contains several pharmacophores that are of high interest to drug development professionals.

Sources

- 1. PubChemLite - N,2-dihydroxy-4-methylbenzamide (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-hydroxy-4-methylbenzamide (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

"Biological activity of N,2-dihydroxy-4-methylbenzamide derivatives"

An In-Depth Technical Guide to the Biological Activity of N,2-dihydroxy-4-methylbenzamide Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on the biological potential of N,2-dihydroxy-4-methylbenzamide derivatives and their structurally related analogs. While literature directly addressing this specific scaffold is nascent, this document synthesizes findings from closely related dihydroxybenzamide, salicylanilide, and methylbenzamide compounds to provide a comprehensive overview of their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these promising therapeutic agents.

PART 1: Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives is typically achieved through the coupling of a carboxylic acid with an amine. For N,2-dihydroxy-4-methylbenzamide derivatives, a common starting material would be 2,4-dihydroxybenzoic acid or a related precursor.

General Synthesis Protocol:

A general synthetic route involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with the desired amine.

Step 1: Acyl Chloride Formation

2,4-dihydroxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent under reflux.

Step 2: Amide Coupling

The resulting acyl chloride is then reacted with a substituted amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion. The specific amine used will determine the final derivative.

A one-pot synthesis method can also be employed, where the carboxylic acid and amine are coupled directly using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt).[3]

Caption: General synthetic scheme for N-substituted benzamide derivatives.

PART 2: Biological Activities of Benzamide Derivatives

Antimicrobial Activity

Benzamide derivatives have shown significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][2]

Mechanism of Action: A key mechanism of antimicrobial action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4] FtsZ is a crucial prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division.[4] By binding to FtsZ, these compounds disrupt Z-ring formation, leading to filamentation and eventual cell death.

Structure-Activity Relationship (SAR):

-

Halogenation: The presence of halogen substituents on the phenyl rings often enhances antimicrobial activity. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated notable antifungal activity.[5]

-

Hydroxyl Group Position: The position of the hydroxyl group on the benzamide core is critical. 2-hydroxy-N-phenylbenzamides (salicylanilides) are a well-studied class of antimicrobial agents.[5]

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [1] |

| Compound 5a | E. coli | 3.12 | [1] |

| Compound 6b | E. coli | 3.12 | [1] |

| Compound 6c | B. subtilis | 6.25 | [1] |

| N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus (MRSA) | 3.91 | [6] |

Anticancer Activity

A growing body of evidence supports the development of benzamide derivatives as potent anticancer agents.[7][8][9]

Mechanisms of Action:

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives function as HDAC inhibitors.[9][10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10] By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and sensitivity to chemotherapy in cancer cells.[10] The benzamide moiety often acts as a zinc-binding group in the active site of the enzyme.[10]

-

Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[11] They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11]

-

Kinase Inhibition: 4-Methylbenzamide derivatives have been developed as inhibitors of protein kinases such as PDGFRα and PDGFRβ, which are often dysregulated in cancer.[8]

Caption: Key anticancer mechanisms of benzamide derivatives.

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Compound 7 | K562 (Leukemia) | 2.27 | Protein Kinase Inhibition | [8] |

| Compound 10 | HL-60 (Leukemia) | 1.52 | Protein Kinase Inhibition | [8] |

| Compound 10b | HepG2 (Liver Cancer) | 0.12 | HIF-1α Activation | [12] |

| Compound 10j | HepG2 (Liver Cancer) | 0.13 | HIF-1α Activation | [12] |

| Compound 20b | Various Cancer Cell Lines | 0.012 - 0.027 | Tubulin Polymerization Inhibition | [11] |

Anti-inflammatory Activity

Benzamide derivatives have also been investigated for their anti-inflammatory properties.[13][14]

Mechanism of Action: The anti-inflammatory effects of some benzamides are attributed to the inhibition of the transcription factor NF-κB.[14] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[14] Additionally, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation.[15]

Structure-Activity Relationship (SAR):

-

The presence of a hydroxyl group at the 2-position, as seen in 2-hydroxymethylbenzamides, appears to be important for anti-inflammatory and analgesic activities.[13]

-

The nature of the substituent on the amide nitrogen can significantly influence the anti-inflammatory potency.

PART 3: Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Test compound dissolved in a suitable solvent.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: A simplified workflow for the MTT cell viability assay.

PART 4: Conclusion and Future Directions

The diverse biological activities of benzamide derivatives underscore their importance in drug discovery. While direct studies on N,2-dihydroxy-4-methylbenzamide derivatives are limited, the extensive research on related analogs provides a strong foundation for their potential as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on the synthesis and systematic evaluation of a library of N,2-dihydroxy-4-methylbenzamide derivatives to establish their specific biological activities and structure-activity relationships. Mechanistic studies will be crucial to elucidate their molecular targets and pathways. The insights from such investigations will pave the way for the development of novel and effective therapeutics.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). 1

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(5), 943-950. 7

-

2,4-Dihydroxybenzamide synthesis. ChemicalBook. 16

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7155. 8

-

Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents. (2006). Acta Poloniae Pharmaceutica, 63(1), 25-31. 13

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Molecules, 27(13), 4287. 5

-

Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (2000). Current Medicinal Chemistry, 7(5), 551-557. 14

-

Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. ResearchGate. 2

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). Molecules, 27(19), 6649. 10

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry, 8(10), 273-280. 9

-

In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. Benchchem. 4

-

Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides and Phenylacetamides as Possible Metabolites of Antimicrobial Active Benzoxazoles. Semantic Scholar. 17

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). Molecules, 20(8), 14833-14844. 3

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2022). Molecules, 27(9), 2999. 18

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113316. 11

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research, 41(12), 1149-1161. 12

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2019). Molecules, 24(11), 2149. 19

-

Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. 20

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4019-4022. 21

-

Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. (1978). Journal of Medicinal Chemistry, 21(11), 1132-1136. 22

-

Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. (2023). Drug Research, 73(3), 175-183. 23

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8031. 6

-

Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. 15

-

literature review on 4-benzoylbenzamide derivatives. Benchchem. 24

-

Discovery of N-hydroxy-3-alkoxybenzamides as direct acid sphingomyelinase inhibitors using a ligand-based pharmacophore model. (2018). European Journal of Medicinal Chemistry, 151, 151-161. 25

-

New 2-(2,4-Dihydroxyphenyl)benzimidazolines. (2023). Molbank, 2023(2), M1638. 26

-

Structure Activity Relationships. Drug Design Org. 27

-

2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. 28

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Discovery of N-hydroxy-3-alkoxybenzamides as direct acid sphingomyelinase inhibitors using a ligand-based pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 28. researchgate.net [researchgate.net]

The Benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety, a deceptively simple functional group, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its journey from a fundamental chemical building block to the core of numerous clinically successful therapeutic agents is a compelling narrative of rational drug design, serendipitous discovery, and the ever-evolving understanding of complex biological systems. This in-depth technical guide provides a comprehensive literature review of benzamide compounds, delving into their synthesis, multifaceted therapeutic applications, structure-activity relationships, and the intricate mechanisms that underpin their pharmacological effects.

The Therapeutic Versatility of Benzamide Derivatives

Substituted benzamides have demonstrated a broad spectrum of pharmacological activities, leading to their development as key therapeutic agents in several critical areas of medicine. Their ability to be chemically modified at various positions on the aromatic ring and the amide nitrogen allows for the fine-tuning of their biological activity and pharmacokinetic profiles.[1]

Antipsychotics and the Dopamine D2/D3 Receptor Axis

A prominent class of benzamide-based drugs exerts its therapeutic effects through the modulation of dopamine receptors, particularly the D2 and D3 subtypes.[2][3] These agents are pivotal in the management of psychiatric disorders like schizophrenia.[4]

Mechanism of Action: Benzamide antipsychotics, such as sulpiride and amisulpride, are potent antagonists of dopamine D2 and D3 receptors.[5][6] In conditions like schizophrenia, which are associated with hyperdopaminergic activity in certain brain regions, the blockade of these receptors by benzamides helps to alleviate the positive symptoms of the disorder.[6] Interestingly, at lower doses, some benzamides like amisulpride are thought to preferentially block presynaptic D2/D3 autoreceptors, which can enhance dopaminergic transmission, potentially contributing to their efficacy against the negative symptoms of schizophrenia.[2][6]

The selectivity for D2 versus D3 receptors, as well as the affinity for other neurotransmitter receptors, can significantly influence the therapeutic profile and side-effect liability of these drugs.[7][8] For instance, a lower propensity for extrapyramidal side effects compared to older antipsychotics is a key feature of many benzamide derivatives.[2]

Structure-Activity Relationship (SAR): The SAR for benzamide-based dopamine antagonists is well-defined. Key structural features that govern their activity include:

-

Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity.[7]

-

The Amide Linker: The amide bond itself is a crucial pharmacophoric element.

-

The N-substituent: The group attached to the amide nitrogen often plays a significant role in determining the compound's interaction with the receptor and its overall pharmacological profile.[8]

Table 1: Comparative Dopamine Receptor Binding Affinities of Representative Benzamide Antipsychotics

| Compound | D2 Ki (nM) | D3 Ki (nM) | Reference(s) |

| Amisulpride | 3.0 | 3.5 | [9] |

| Sulpiride | - | - | [5] |

| YM-43611 | - | 21 | [8] |

Note: Ki values represent the dissociation constant, with lower values indicating stronger binding affinity. Data for Sulpiride and YM-43611 requires further specific sourcing for a complete comparative table.

Anticancer Agents and Histone Deacetylase (HDAC) Inhibition

More recently, the benzamide scaffold has emerged as a key pharmacophore in the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[9][11] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime therapeutic target.[12]

Mechanism of Action: Benzamide-containing HDAC inhibitors, such as entinostat (MS-275), typically function by chelating the zinc ion present in the active site of the HDAC enzyme.[10][13] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones.[14] The resulting more relaxed chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][16]

Structure-Activity Relationship (SAR): The SAR of benzamide HDAC inhibitors is an active area of research. Key structural features include:

-

The Zinc-Binding Group (ZBG): The ortho-amino benzamide moiety is a common ZBG that coordinates with the zinc ion in the HDAC active site.[4][17]

-

The Linker Region: A linker connects the ZBG to a "cap" group. The length and composition of this linker can influence potency and isoform selectivity.[18][19]

-

The "Cap" Group: This is typically a larger, often aromatic or heteroaromatic, group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.[4][17]

Table 2: In Vitro Inhibitory Activity (IC50) of N-aryl Benzamide HDAC Inhibitors

| Compound ID | R (Substitution on Cap Group) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference(s) |

| Entinostat (MS-275) | 3-pyridyl | 200 | 470 | 900 | [17] |

| Compound 7j | 4-(Trifluoromethyl)phenyl | 70 | 110 | 150 | [17] |

| Compound 13 | 2-methylamino | >15,000 | >15,000 | 41 | [20] |

| Compound 16 | 2-methylthio | >10,000 | >10,000 | 30 | [20] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antiemetic and Prokinetic Agents

Substituted benzamides, such as metoclopramide and alizapride, have long been utilized for their antiemetic and prokinetic properties.[4][21] Their mechanism of action in this context is primarily attributed to their antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, as well as peripheral effects on the gastrointestinal tract.[22]

Synthesis of Benzamide Derivatives: Core Methodologies

The synthesis of benzamide derivatives is a cornerstone of medicinal chemistry, with a variety of robust and versatile methods available. The choice of synthetic route often depends on the specific substituents required, the scale of the synthesis, and the presence of other functional groups in the molecule.[6][21][23][24][25][26]

Amide Coupling Reactions

The most common approach to forming the benzamide bond is through the coupling of a benzoic acid derivative with an amine.[5] This can be achieved through several activation methods:

-

Acyl Chloride Formation: Conversion of the benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.[23][27]

-

Carbodiimide-Mediated Coupling: The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ for reaction with the amine.[23]

Experimental Protocol: General Procedure for Benzamide Synthesis via Acyl Chloride

This protocol outlines a general method for the synthesis of an N-substituted benzamide from a benzoic acid.

Step 1: Acyl Chloride Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the desired benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the mixture. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or until gas evolution ceases.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Amide Bond Formation (Schotten-Baumann Conditions)

-

Dissolve the amine (1.0 - 1.2 equivalents) in a suitable solvent (e.g., DCM) in a separate flask and cool to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 2.0 equivalents), to the amine solution.[10]

-

Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction by TLC.[10]

-

Upon completion, quench the reaction with water.

-

Perform a standard aqueous workup: wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acyl chloride and benzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[10]

Caption: A generalized workflow for the synthesis of N-substituted benzamides via an acyl chloride intermediate.

Biological Evaluation of Benzamide Compounds

The in vitro and in vivo evaluation of newly synthesized benzamide derivatives is crucial to determine their therapeutic potential.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This colorimetric assay is a common method to determine the inhibitory activity of compounds against HDAC enzymes.[3][19]

Materials:

-

Human recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)[1]

-

Acetylated histone HDAC substrate-coated microplate[19]

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Trichostatin A)

-

Specific antibody that recognizes the deacetylated product[19]

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Add the diluted compounds and controls to the wells of the acetylated substrate-coated microplate.

-

Add the HDAC enzyme to each well (except for the blank controls).

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to occur.

-

Wash the wells to remove the enzyme and inhibitors.

-

Add the specific antibody that recognizes the deacetylated substrate and incubate.

-

Wash the wells and add the secondary antibody. Incubate.

-

Wash the wells and add the colorimetric substrate.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[19]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Dopamine Receptor Binding Assay

This assay is used to determine the affinity of benzamide compounds for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3)

-

Radioligand (e.g., [³H]spiperone)

-

Assay buffer

-

Test compounds

-

Non-specific binding control (e.g., a high concentration of a known dopamine antagonist)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding and the percent inhibition by the test compounds.

-

Determine the Ki value for each compound from the IC50 value.

Signaling Pathways Modulated by Benzamide Derivatives

Dopamine Receptor Signaling

Benzamide antipsychotics primarily act on the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[18][28][][30]

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

HDAC Inhibition and Gene Expression

Benzamide HDAC inhibitors modulate gene expression by altering the acetylation state of histones.[16][31][32][33][34]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. researchgate.net [researchgate.net]

- 7. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amisulpride - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. epigentek.com [epigentek.com]

- 20. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 22. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 26. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 30. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. Transcription regulation by histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanisms of N,2-dihydroxy-4-methylbenzamide: A Technical Guide for Researchers

Foreword: Navigating the Knowns and Unknowns

To the dedicated researchers, scientists, and drug development professionals, this guide delves into the mechanistic intricacies of N,2-dihydroxy-4-methylbenzamide. It is imperative to acknowledge at the outset that direct, comprehensive research on this specific molecule is limited in publicly accessible scientific literature. However, its structural analogue, Salicylhydroxamic acid (SHAM), has been the subject of extensive investigation. This document, therefore, leverages the rich body of knowledge surrounding SHAM to infer and elucidate the probable mechanisms of action of N,2-dihydroxy-4-methylbenzamide. The addition of a methyl group at the 4-position of the benzene ring is likely to modulate the compound's potency, selectivity, and pharmacokinetic properties, but the fundamental biochemical interactions are hypothesized to be conserved. This guide will clearly delineate the established mechanisms of SHAM and propose a framework for the investigation of N,2-dihydroxy-4-methylbenzamide, providing both foundational knowledge and a roadmap for future research.

Core Mechanistic Hypotheses: A Multi-Target Profile

N,2-dihydroxy-4-methylbenzamide, inheriting the chemical functionalities of a salicylhydroxamic acid, is predicted to engage with multiple biological targets. The primary mechanisms of action are centered around its ability to chelate metal ions within enzyme active sites and to interfere with specific electron transport pathways. The two most well-documented and significant mechanisms for the parent compound, SHAM, are the inhibition of Alternative Oxidase (AOX) and Urease.

Inhibition of the Alternative Oxidase (AOX) Pathway

The alternative oxidase (AOX) is a key enzyme in the mitochondrial electron transport chain of plants, fungi, and some protists, including pathogenic trypanosomes.[1] It provides a bypass to the conventional cytochrome pathway, uncoupling electron transport from proton translocation and, consequently, ATP synthesis.[1]

Mechanism of Inhibition:

N,2-dihydroxy-4-methylbenzamide is proposed to act as a potent inhibitor of AOX. The mechanism of inhibition is believed to involve the binding of the hydroxamic acid moiety to the di-iron center within the active site of AOX. This binding event obstructs the access of the natural substrate, ubiquinol, thereby halting electron flow through the alternative pathway.[2] This forces electrons through the cytochrome pathway, a phenomenon that can be experimentally observed and quantified.[1]

Experimental Workflow: Assessing AOX Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory effect of N,2-dihydroxy-4-methylbenzamide on AOX activity in isolated mitochondria.

Sources

Potential Therapeutic Targets of N,2-dihydroxy-4-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind with high affinity to a wide range of biological targets. While the specific compound, N,2-dihydroxy-4-methylbenzamide, is not extensively documented in publicly available literature, its structural motifs—a dihydroxylated benzene ring coupled to a methylbenzamide—suggest a high potential for therapeutic activity. This guide will explore the most probable therapeutic targets for N,2-dihydroxy-4-methylbenzamide based on robust evidence from structurally related compounds. We will delve into the mechanistic underpinnings of these potential interactions, provide actionable experimental protocols for target validation, and propose future research directions.

Primary Inferred Target: Histone Deacetylases (HDACs)

The most compelling potential target for a dihydroxybenzamide derivative is the histone deacetylase (HDAC) family of enzymes. HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers and other diseases.[1][2][3] The general structure of many potent HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The dihydroxy-substituted phenyl ring of N,2-dihydroxy-4-methylbenzamide can act as an effective zinc-binding moiety, a feature common to many established HDAC inhibitors.[4][5]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically function by chelating the zinc ion in the active site of the enzyme, thereby preventing the deacetylation of histone proteins.[4] This leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure and the re-expression of tumor suppressor genes.[6] Benzamide-based HDAC inhibitors, such as entinostat (MS-275), are known to be selective for class I HDACs.[2]

The proposed binding mode of N,2-dihydroxy-4-methylbenzamide in the HDAC active site is depicted below. The two hydroxyl groups are positioned to chelate the active site zinc ion, while the methylbenzamide portion can form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.

Caption: Simplified workflow of cholinesterase inhibition.

Quantitative Data for Related Benzamide Cholinesterase Inhibitors

| Compound Class | Target | Inhibition Data | Reference |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | IC50 range: 10.66–83.03 nM | [7] |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BuChE | IC50 range: 32.74–66.68 nM | [7] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of AChE or BuChE.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Recombinant human AChE or BuChE

-

Phosphate buffer (pH 8.0)

-

N,2-dihydroxy-4-methylbenzamide (test compound)

-

Donepezil or Tacrine (positive control)

-

DMSO (vehicle)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution to each well.

-

Add 10 µL of the enzyme solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition and calculate the IC50 value.

Exploratory Targets and Future Directions

Beyond HDACs and cholinesterases, the benzamide scaffold has been implicated in the inhibition of other important drug targets.

-

Protein Kinases: Certain 4-methylbenzamide derivatives have been explored as potential protein kinase inhibitors, which are central to many signaling pathways in cancer. [8]* Viral Proteins: Substituted 2-hydroxybenzamide analogues have shown potent inhibitory activity against human adenovirus (HAdV), possibly by targeting viral DNA replication. [9] A comprehensive target identification and validation workflow is essential to fully elucidate the therapeutic potential of N,2-dihydroxy-4-methylbenzamide.

Caption: Experimental workflow for novel target identification and validation.

Synthesis and Physicochemical Properties

The synthesis of N,2-dihydroxy-4-methylbenzamide can likely be achieved through standard amide coupling reactions, for instance, by reacting a suitably protected 2,N-dihydroxy-4-methylaniline with a benzoic acid derivative. [10][11]The physicochemical properties of 2-hydroxy-N-phenylbenzamides suggest they are amenable to crossing the blood-brain barrier, which would be advantageous for targeting central nervous system disorders. [12]

Conclusion

While N,2-dihydroxy-4-methylbenzamide remains a relatively unexplored chemical entity, its structural features strongly suggest a high likelihood of activity against several therapeutically relevant targets. The most promising of these are histone deacetylases and cholinesterases. The experimental protocols provided in this guide offer a clear path for the in vitro validation of these potential interactions. Further investigation through broader screening assays and target deconvolution studies is warranted to fully uncover the therapeutic potential of this and related dihydroxybenzamide compounds.

References

-

Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o621. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6918848, Ar-42. [Link]

-

Kunes, J., et al. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 25(20), 4765. [Link]

-

Tran, P. H., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-248. [Link]

-

Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2958. [Link]

-

Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

-

Shevchenko, O. G., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1215. [Link]

-

Płoszka, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17454. [Link]

-

Ospanova, G., et al. (2022). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide. [Link]

-

Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4851. [Link]

-

Chen, C. H., et al. (2017). Potency of hydroxamic acid and benzamide HDAC inhibitors against C6 glioma cells. Oncology Letters, 14(4), 4887-4894. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 426839, N-hydroxy-4-methylbenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 119691, Benzamide, 4-hydroxy-N-methyl-. [Link]

-

Ivanov, I., et al. (2018). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Chemistry, 1(1), 7. [Link]

-

Valente, S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 13919-13936. [Link]

-

Tran, P. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

-

de Paula, C. A. M., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(23), 16738. [Link]

-

Fisher Scientific. N-Methyl-4-methylbenzamide, 97%, Thermo Scientific. [Link]

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(17), 11957-11979. [Link]

-

Ghasemi, A., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1903. [Link]

-